2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid
Description
Chemical Structure and Properties: The compound 2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid (IUPAC name) features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a tert-butoxycarbonyl (BOC)-protected amino group and an acetic acid moiety. Its molecular formula is C₁₃H₂₀N₂O₄, with a calculated molecular weight of 268.3 g/mol and CAS number 1832579-71-1 . The BOC group provides acid-labile protection for the amine, making it valuable in peptide synthesis and medicinal chemistry.
Key Applications:
This compound is primarily used in research and development as a building block for drug discovery, particularly in synthesizing peptidomimetics or heterocyclic drug candidates. Its oxolane ring contributes to conformational rigidity, which can enhance target binding specificity.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(6-8(13)14)4-5-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPKUNWRXGWCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Oxolane Ring: The protected amine is then reacted with an appropriate diol or epoxide under acidic or basic conditions to form the oxolane ring.
Introduction of the Acetic Acid Moiety: The oxolane intermediate is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid undergoes various types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Hydrolysis: Free amine derivative.
Substitution: Various substituted oxolane derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions. The oxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
Biological Activity
2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid, also known by its CAS number 1221715-78-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.248 g/mol
- CAS Number : 1221715-78-1
- Purity : Typically ≥ 97% in commercial preparations .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for protease inhibition, which could be relevant in therapeutic contexts such as cancer treatment or enzyme-related disorders.
Anti-inflammatory Effects
Compounds with amino acid structures often exhibit anti-inflammatory properties. Preliminary studies suggest that derivatives similar to this compound may modulate inflammatory pathways, potentially impacting conditions such as arthritis or chronic inflammatory diseases .
Case Studies
-
Antimicrobial Evaluation :
A study evaluated various oxetane derivatives for their antimicrobial activity against common pathogens. Although specific data on this compound were not provided, related compounds demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. -
In Vivo Studies :
In vivo models have been used to assess the anti-inflammatory effects of structurally related compounds. These studies typically measure cytokine levels and histopathological changes in tissues post-treatment with the compound.
Research Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Similar compounds show effectiveness against S. aureus and E. coli |
| Anti-inflammatory | Potential modulation of cytokine release in animal models |
| Protease Inhibition | Structural analysis suggests possible interactions with proteolytic enzymes |
Q & A
Basic: What are the standard synthetic routes for preparing 2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid?
Methodological Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of an amino-oxolane intermediate. A general procedure involves:
- Step 1 : Reacting the amino-oxolane core with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), often in the presence of a base (e.g., triethylamine) to facilitate protection .
- Step 2 : Subsequent functionalization of the oxolane ring with acetic acid derivatives. For example, alkylation or coupling reactions may introduce the acetic acid moiety.
- Step 3 : Final deprotection (if required) using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by purification via column chromatography or recrystallization .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Ventilation : Ensure adequate airflow to prevent inhalation of dust or vapors, as the compound may cause respiratory irritation (H335) .
- Storage : Store in a cool, dry place away from incompatible materials (strong acids/bases, oxidizing agents) .
- Spill Management : Isolate spills with inert materials (e.g., sand) and dispose of via hazardous waste protocols .
Basic: How is the compound characterized after synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the Boc group (tert-butyl signal at ~1.4 ppm) and oxolane/acetate moieties .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and acetic acid) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios .
Advanced: How do reaction conditions influence the stability of the Boc protecting group in this compound?
Methodological Answer:
The Boc group is acid-labile but stable under basic conditions. Key factors:
- Acidic Conditions : Exposure to TFA or HCl in dioxane cleaves the Boc group rapidly (e.g., 5 hours in TFA/CH₂Cl₂) .
- Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., CO, NOₓ) .
- Incompatible Reagents : Avoid strong bases (e.g., NaOH), which may hydrolyze the ester linkage in the acetic acid moiety .
Experimental Tip : Monitor stability via TLC or HPLC under varying pH and temperature conditions.
Advanced: How can researchers address contradictions in reported toxicity data?
Methodological Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:
- In Silico Modeling : Use tools like QSAR to predict toxicity based on structural analogs .
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate acute toxicity claims (H302, H312) .
- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) using rodent models for inhalation/oral exposure .
Advanced: What analytical methods are recommended for detecting decomposition products?
Methodological Answer:
- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (210–254 nm) and MS fragmentation to identify degradation byproducts (e.g., tert-butanol, oxolane derivatives) .
- Headspace GC-MS : Analyze volatile decomposition products (e.g., CO₂ from Boc cleavage) under thermal stress .
- Stability-Indicating Assays : Perform accelerated stability studies (40°C/75% RH) with periodic sampling to track degradation kinetics .
Advanced: How can this compound be applied in peptidomimetic or prodrug design?
Methodological Answer:
- Peptidomimetics : The oxolane ring mimics peptide backbone conformations, while the Boc group allows selective deprotection during solid-phase synthesis .
- Prodrug Strategy : The acetic acid moiety can be esterified to improve bioavailability, with Boc protection enhancing metabolic stability .
Case Study : Coupling with D-alanine derivatives ( ) via EDC/HOBt-mediated amidation demonstrates utility in prodrug development .
Advanced: How to design environmental impact studies for this compound?
Methodological Answer:
Per Project INCHEMBIOL ( ):
- Fate Analysis : Assess hydrolysis/photolysis rates in aqueous buffers (pH 4–9) and soil matrices .
- Ecotoxicity : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .
- Bioaccumulation : Measure logP values (experimental or computational) to predict partitioning in biotic systems .
Advanced: What are the challenges in purifying this compound?
Methodological Answer:
- Polarity Issues : The acetic acid group increases hydrophilicity, complicating reverse-phase HPLC. Use ion-pairing agents (e.g., TFA) or mixed-mode columns .
- Byproduct Removal : Residual Boc reagents (e.g., di-tert-butyl carbonate) require silica gel chromatography with gradient elution (hexane/EtOAc) .
- Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) to obtain high-purity crystals for X-ray diffraction .
Advanced: How to mitigate hazards during scale-up synthesis?
Methodological Answer:
- Process Safety : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition risks .
- Engineering Controls : Use jacketed reactors for temperature control and scrubbers to neutralize acidic vapors .
- Waste Management : Neutralize TFA-containing waste with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
